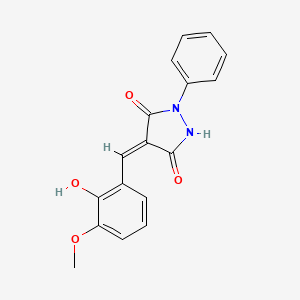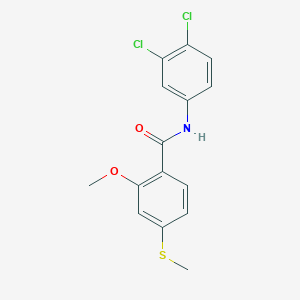
5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide, also known as TBSA, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and water. TBSA has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
作用機序
The mechanism of action of 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of ion channels, particularly voltage-gated potassium channels. This compound has been shown to block the Kv1.3 potassium channel, which is expressed in T cells and is involved in the regulation of the immune response. By blocking the Kv1.3 channel, this compound may have potential therapeutic applications in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can enhance the solubility and stability of proteins, which can facilitate their crystallization and structure determination. This compound has also been shown to block the Kv1.3 potassium channel, which can modulate T cell activation and proliferation. In vivo studies have shown that this compound can reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis, by inhibiting T cell activation and migration to the central nervous system.
実験室実験の利点と制限
5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide has several advantages for lab experiments, including its high solubility in organic solvents and water, its ability to enhance the solubility and stability of proteins, and its potential therapeutic applications in autoimmune diseases. However, this compound also has some limitations, including its relatively high cost, its potential toxicity to cells and organisms, and its limited availability in some regions.
将来の方向性
There are several future directions for research on 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide. One direction is to investigate the mechanism of action of this compound in more detail, particularly its interaction with ion channels and proteins. Another direction is to explore the potential therapeutic applications of this compound in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. A third direction is to synthesize and test novel sulfonamide derivatives based on this compound, with the aim of developing new drugs with improved efficacy and safety profiles.
合成法
The synthesis method of 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide involves the reaction of 2,3,4,5-tetramethylbenzenesulfonyl chloride with tert-butylamine in the presence of a base, such as triethylamine. The reaction produces this compound as a white crystalline solid, which can be purified by recrystallization from a suitable solvent, such as ethyl acetate.
科学的研究の応用
5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, this compound has been used as a protein crystallization additive to enhance the solubility and stability of proteins. In pharmacology, this compound has been used as a tool compound to investigate the mechanism of action of drugs that target ion channels, such as voltage-gated potassium channels. In medicinal chemistry, this compound has been used as a building block to synthesize novel sulfonamide derivatives with potential therapeutic applications.
特性
IUPAC Name |
5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-10-8-12(14(3,4)5)9-13(11(10)2)18(16,17)15(6)7/h8-9H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYOOZQAWVVHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)

![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)
![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)
![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)

![3-[4-(4-morpholinylsulfonyl)phenyl]-N-phenylpropanamide](/img/structure/B5804666.png)
![N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B5804676.png)

![2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5804680.png)
![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)

![[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B5804711.png)
